3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(1H-indol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
3-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL]-1H-INDOLE is a complex heterocyclic compound that incorporates multiple nitrogen-containing rings, including pyrazole, triazole, and thiadiazine, fused with an indole moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 3-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL]-1H-INDOLE typically involves a multi-step process. One efficient method is a one-pot, four-component reaction starting from readily available starting materials such as 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides . This method yields the desired compound with excellent efficiency and involves the formation of multiple bonds and ring structures in a single reaction vessel.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially leading to derivatives with different properties.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by others, often using reagents like halogens or nucleophiles.
Scientific Research Applications
3-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL]-1H-INDOLE has shown promising applications in various scientific fields:
Chemistry: It serves as a versatile scaffold for the synthesis of new heterocyclic compounds with potential biological activities.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for various diseases, including cancer and viral infections.
Mechanism of Action
The mechanism of action of 3-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL]-1H-INDOLE involves its interaction with molecular targets such as tubulin, leading to the inhibition of tubulin polymerization. This disruption of microtubule dynamics can result in the inhibition of cell division and the induction of apoptosis in cancer cells . The compound may also interact with other biological pathways, contributing to its antiviral and other therapeutic effects.
Comparison with Similar Compounds
Similar compounds include other heterocyclic structures containing pyrazole, triazole, and thiadiazine rings. Examples include:
3-(1H-Pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds share a similar core structure and have been studied for their antiviral and antitumoral activities.
Indole derivatives: Compounds containing the indole nucleus are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Properties
Molecular Formula |
C17H15N7S |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-6-(1H-indol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C17H15N7S/c1-10-7-11(2)23(21-10)16-19-20-17-24(16)22-15(9-25-17)13-8-18-14-6-4-3-5-12(13)14/h3-8,18H,9H2,1-2H3 |
InChI Key |
CQWIVLGOZCPJOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C3N2N=C(CS3)C4=CNC5=CC=CC=C54)C |
Origin of Product |
United States |
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